Cas no 2034552-01-5 (methyl 6-{2-4-(trifluoromethyl)phenylacetyl}-6-azaspiro2.5octane-1-carboxylate)
2034552-01-5 structure
Product Name:methyl 6-{2-4-(trifluoromethyl)phenylacetyl}-6-azaspiro2.5octane-1-carboxylate
Numéro CAS:2034552-01-5
Le MF:C18H20F3NO3
Mégawatts:355.351515769959
CID:6276041
PubChem ID:119103937
Update Time:2025-05-30
methyl 6-{2-4-(trifluoromethyl)phenylacetyl}-6-azaspiro2.5octane-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- methyl 6-{2-4-(trifluoromethyl)phenylacetyl}-6-azaspiro2.5octane-1-carboxylate
- methyl 6-{2-[4-(trifluoromethyl)phenyl]acetyl}-6-azaspiro[2.5]octane-1-carboxylate
- 2034552-01-5
- methyl 6-(2-(4-(trifluoromethyl)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate
- F6554-6104
- methyl 6-[2-[4-(trifluoromethyl)phenyl]acetyl]-6-azaspiro[2.5]octane-2-carboxylate
- AKOS026696809
-
- Piscine à noyau: 1S/C18H20F3NO3/c1-25-16(24)14-11-17(14)6-8-22(9-7-17)15(23)10-12-2-4-13(5-3-12)18(19,20)21/h2-5,14H,6-11H2,1H3
- La clé Inchi: PCUXQURHOBQHCA-UHFFFAOYSA-N
- Sourire: FC(C1C=CC(=CC=1)CC(N1CCC2(CC1)CC2C(=O)OC)=O)(F)F
Propriétés calculées
- Qualité précise: 355.13952799g/mol
- Masse isotopique unique: 355.13952799g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 4
- Complexité: 518
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.8
- Surface topologique des pôles: 46.6Ų
methyl 6-{2-4-(trifluoromethyl)phenylacetyl}-6-azaspiro2.5octane-1-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6554-6104-2μmol |
methyl 6-{2-[4-(trifluoromethyl)phenyl]acetyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034552-01-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6554-6104-5μmol |
methyl 6-{2-[4-(trifluoromethyl)phenyl]acetyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034552-01-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6554-6104-10μmol |
methyl 6-{2-[4-(trifluoromethyl)phenyl]acetyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034552-01-5 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6554-6104-20μmol |
methyl 6-{2-[4-(trifluoromethyl)phenyl]acetyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034552-01-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6554-6104-1mg |
methyl 6-{2-[4-(trifluoromethyl)phenyl]acetyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034552-01-5 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6554-6104-2mg |
methyl 6-{2-[4-(trifluoromethyl)phenyl]acetyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034552-01-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6554-6104-3mg |
methyl 6-{2-[4-(trifluoromethyl)phenyl]acetyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034552-01-5 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6554-6104-4mg |
methyl 6-{2-[4-(trifluoromethyl)phenyl]acetyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034552-01-5 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6554-6104-5mg |
methyl 6-{2-[4-(trifluoromethyl)phenyl]acetyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034552-01-5 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6554-6104-10mg |
methyl 6-{2-[4-(trifluoromethyl)phenyl]acetyl}-6-azaspiro[2.5]octane-1-carboxylate |
2034552-01-5 | 10mg |
$79.0 | 2023-09-08 |
methyl 6-{2-4-(trifluoromethyl)phenylacetyl}-6-azaspiro2.5octane-1-carboxylate Littérature connexe
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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